4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone
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Overview
Description
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone is a compound that features a unique structure with multiple trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
The synthesis of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone typically involves the reaction of trimethylsilyl chloride with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide, which reacts with other reagents to form the desired compound .
Chemical Reactions Analysis
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the modification of biomolecules.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone include:
Bis(trimethylsilyl)amine: Known for its use in organic synthesis and as a precursor in chemical vapor deposition.
4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide: Used in Grignard reactions for the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
55517-42-5 |
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Molecular Formula |
C12H30N2O2Si3 |
Molecular Weight |
318.63 g/mol |
IUPAC Name |
4-[bis(trimethylsilyl)amino]-2-trimethylsilyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H30N2O2Si3/c1-17(2,3)13-12(15)11(10-16-13)14(18(4,5)6)19(7,8)9/h11H,10H2,1-9H3 |
InChI Key |
VTUDCNUCIOQUQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C(=O)C(CO1)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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